ML059
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Overview
Description
ML059 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its high purity and specific reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML059 typically involves a series of well-defined chemical reactions. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For instance, the preparation might involve the use of a crystallization accelerator and an organic solvent to prepare a solution, followed by dilution crystallization and drying to obtain high-purity particles .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This often involves optimizing the reaction conditions to ensure consistency and efficiency. The use of advanced crystallization techniques and continuous monitoring of reaction parameters are crucial to maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ML059 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in this compound is replaced by another, often facilitated by specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Various metal catalysts, such as palladium or platinum, are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of this compound, while reduction could produce a reduced form with different functional groups.
Scientific Research Applications
ML059 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is employed in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: this compound is used in the production of high-purity materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of ML059 involves its interaction with specific molecular targets and pathways. It may bind to particular proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but typically include modulation of signaling pathways and gene expression.
Properties
CAS No. |
586984-67-0 |
---|---|
Molecular Formula |
C23H29N5O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
InChI |
InChI=1S/C23H29N5O2/c1-2-27-12-14-28(15-13-27)22-21(25-19-10-6-7-11-20(19)26-22)18(16-24)23(29)30-17-8-4-3-5-9-17/h6-7,10-11,17-18H,2-5,8-9,12-15H2,1H3 |
InChI Key |
KKTOITAISCXMHG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Synonyms |
Cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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